N-{4-[4-(2-Methylbenzoyl)piperazin-1-YL]phenyl}benzamide
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Overview
Description
N-{4-[4-(2-Methylbenzoyl)piperazin-1-YL]phenyl}benzamide is a complex organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a piperazine ring substituted with a 2-methylbenzoyl group and a phenylbenzamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[4-(2-Methylbenzoyl)piperazin-1-YL]phenyl}benzamide typically involves the reaction of 4-(2-methylbenzoyl)piperazine with 4-aminobenzamide under specific conditions. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and a catalyst may be used to facilitate the reaction. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process parameters such as temperature, pressure, and reaction time are optimized to achieve high yield and purity of the product. The final product is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-{4-[4-(2-Methylbenzoyl)piperazin-1-YL]phenyl}benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.
Substitution: Substitution reactions may involve reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce reduced derivatives of the compound.
Scientific Research Applications
N-{4-[4-(2-Methylbenzoyl)piperazin-1-YL]phenyl}benzamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.
Industry: The compound may be used in the development of new materials or as a chemical intermediate in industrial processes.
Mechanism of Action
The mechanism of action of N-{4-[4-(2-Methylbenzoyl)piperazin-1-YL]phenyl}benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use.
Comparison with Similar Compounds
N-{4-[4-(2-Methylbenzoyl)piperazin-1-YL]phenyl}benzamide can be compared with other similar compounds, such as:
- N-{4-[4-(2-Methylbenzoyl)-1-piperazinyl]phenyl}propanamide
- N-[4-[4-(2-methylbenzoyl)piperazin-1-yl]phenyl]-5-nitrofuran-2-carboxamide
- 2-chloro-N-[4-(4-methylpiperazino)phenyl]benzamide
These compounds share structural similarities but may differ in their chemical properties, reactivity, and potential applications
Properties
Molecular Formula |
C25H25N3O2 |
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Molecular Weight |
399.5 g/mol |
IUPAC Name |
N-[4-[4-(2-methylbenzoyl)piperazin-1-yl]phenyl]benzamide |
InChI |
InChI=1S/C25H25N3O2/c1-19-7-5-6-10-23(19)25(30)28-17-15-27(16-18-28)22-13-11-21(12-14-22)26-24(29)20-8-3-2-4-9-20/h2-14H,15-18H2,1H3,(H,26,29) |
InChI Key |
LTXMLQMITWTCBS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C(=O)N2CCN(CC2)C3=CC=C(C=C3)NC(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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